molecular formula C29H29BrF2N4O3 B2989021 Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester CAS No. 1256388-50-7

Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester

Cat. No. B2989021
CAS RN: 1256388-50-7
M. Wt: 599.477
InChI Key: VIGLTXJDEPHZTC-ZEQRLZLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a type of carbamic acid methyl ester . Carbamic acid methyl esters are a class of organic compounds that have the formula C2H5NO2 . They are derived from carbamic acid and methanol .


Molecular Structure Analysis

The molecular structure of carbamic acid methyl ester is given by the formula C2H5NO2 . For a more complex compound like the one you’re asking about, the molecular structure would be more complicated and would include additional functional groups.


Physical And Chemical Properties Analysis

Carbamic acid methyl ester has a molecular weight of 75.0666 . Other physical and chemical properties would depend on the specific structure of your compound.

Scientific Research Applications

Carbon Capture and Sequestration

Carbamic acids and their derivatives have been studied for their potential in carbon capture and sequestration . They can form capture products that are not favorable for aqueous amines, including carbamic acids, carbamate–carbamic acid adducts, metal bicarbonates, alkyl carbonates, and carbonic acids . These new CO2 binding modes may offer advantages including higher sorption capacities and lower regeneration energies .

Synthesis of Isocyanates

Carbamate esters can be converted to isocyanates, which are of industrial importance . The reaction is simple in execution and work-up, occurring under mild conditions and affording isocyanates in excellent yields .

Synthesis of Carbamic–Carbonic Anhydrides

Carbamic–carbonic anhydrides are elusive species that have been only indirectly detected under controlled conditions . The synthesis and isolation of two carbamic–carbonic anhydrides are reported, including the first-ever solid-state structure of this functional group . The remarkable stability of these chiral carbamic–carbonic anhydrides allowed their study by NMR, HRMS, FTIR-ATR, and thermal analysis techniques (DSC and TGA) .

Dermatological Applications

Bromofluorene, a component of the compound, is used to treat skin dermatological conditions . It is used in the pharmaceutical industry .

Synthesis of Polymer Brushes

Methyl 2-bromopropionate, a related compound, was used as an initiator during the synthesis of polymer brushes with single-walled carbon nanotubes as backbones .

Positron Emission Tomography (PET) Imaging

Methyl 2-bromopropionate was used as a starting reagent for the synthesis of 2-18F-fluoropropionic acid, a positron emission tomography imaging agent for prostate cancer .

Safety and Hazards

Carbamic acid methyl esters can be hazardous. They can cause skin and eye irritation, and may be harmful if inhaled or swallowed . Always handle chemicals with appropriate safety precautions.

properties

IUPAC Name

methyl N-[(2S)-1-[(6S)-6-[5-(7-bromo-9,9-difluorofluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29BrF2N4O3/c1-15(2)24(35-27(38)39-3)26(37)36-14-28(8-9-28)12-23(36)25-33-13-22(34-25)16-4-6-18-19-7-5-17(30)11-21(19)29(31,32)20(18)10-16/h4-7,10-11,13,15,23-24H,8-9,12,14H2,1-3H3,(H,33,34)(H,35,38)/t23-,24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIGLTXJDEPHZTC-ZEQRLZLVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)Br)NC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29BrF2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

599.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, N-[(1S)-1-[[(6S)-6-[5-(7-bromo-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]hept-5-yl]carbonyl]-2-methylpropyl]-, methyl ester

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